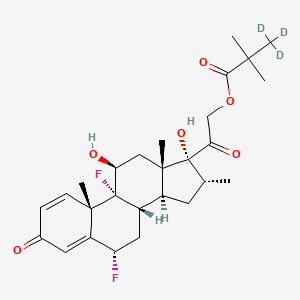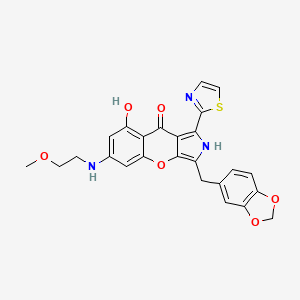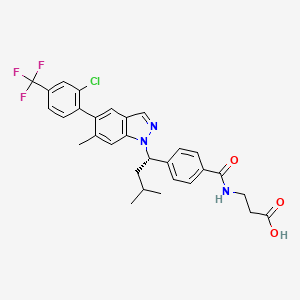
HS-Peg7-CH2CH2cooh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HS-Peg7-CH2CH2cooh involves the reaction of polyethylene glycol with thiol and propionic acid groups. The reaction typically occurs under mild conditions to ensure the integrity of the PEG chain. The process involves the following steps:
- Activation of the carboxyl group of propionic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
- Reaction of the activated propionic acid with polyethylene glycol to form the PEG-propionic acid intermediate.
- Introduction of the thiol group to the PEG-propionic acid intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
HS-Peg7-CH2CH2cooh undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Conjugation: The carboxyl group can form amide bonds with amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles.
Conjugation: Carbodiimides such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used for amide bond formation.
Major Products Formed
Oxidation: Disulfides.
Substitution: Thiol-substituted products.
Conjugation: Amide-linked conjugates.
Wissenschaftliche Forschungsanwendungen
HS-Peg7-CH2CH2cooh is widely used in scientific research, particularly in the following areas:
Chemistry: As a linker in the synthesis of PROTACs, enabling the study of selective protein degradation.
Biology: In cell biology research to investigate protein-protein interactions and protein degradation pathways.
Medicine: Potential therapeutic applications in targeted protein degradation for the treatment of diseases such as cancer.
Industry: Used in the development of novel drug delivery systems and bioconjugation techniques .
Wirkmechanismus
HS-Peg7-CH2CH2cooh functions as a linker in PROTACs, which are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases. The linker connects two ligands: one that binds to the target protein and another that binds to the E3 ubiquitin ligase. This proximity induces ubiquitination of the target protein, leading to its degradation by the proteasome .
Vergleich Mit ähnlichen Verbindungen
HS-Peg7-CH2CH2cooh is unique due to its specific structure and functionality as a PEG-based linker. Similar compounds include:
HS-Peg4-CH2CH2cooh: A shorter PEG linker with similar properties.
HS-Peg12-CH2CH2cooh: A longer PEG linker that provides greater flexibility.
HS-Peg2-CH2CH2cooh: A minimal PEG linker for applications requiring shorter linkers .
These similar compounds vary in the length of the PEG chain, which affects their flexibility and suitability for different applications.
Eigenschaften
Molekularformel |
C17H34O9S |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C17H34O9S/c18-17(19)1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16-27/h27H,1-16H2,(H,18,19) |
InChI-Schlüssel |
ALKVYCHUZRNUCE-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCOCCOCCS)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate](/img/structure/B12424739.png)











![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)
